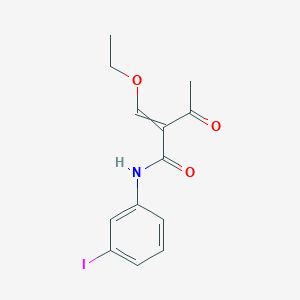
2-(Ethoxymethylidene)-N-(3-iodophenyl)-3-oxobutanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Ethoxymethylidene)-N-(3-iodophenyl)-3-oxobutanamide is a complex organic compound characterized by its unique structure, which includes an ethoxymethylidene group, an iodophenyl group, and an oxobutanamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Ethoxymethylidene)-N-(3-iodophenyl)-3-oxobutanamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the reaction of 3-iodophenylacetic acid with ethyl acetoacetate under basic conditions to form the desired product. The reaction conditions often include the use of a strong base such as sodium hydroxide and heating under reflux .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(Ethoxymethylidene)-N-(3-iodophenyl)-3-oxobutanamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The iodophenyl group can participate in nucleophilic substitution reactions, where the iodine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like sodium azide (NaN3) or potassium cyanide (KCN) can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
2-(Ethoxymethylidene)-N-(3-iodophenyl)-3-oxobutanamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 2-(Ethoxymethylidene)-N-(3-iodophenyl)-3-oxobutanamide exerts its effects involves interactions with specific molecular targets. The ethoxymethylidene group can participate in hydrogen bonding and other interactions with enzymes or receptors, while the iodophenyl group may enhance binding affinity through halogen bonding. The oxobutanamide moiety can interact with active sites of enzymes, potentially inhibiting their activity.
Comparison with Similar Compounds
Similar Compounds
3-Iodophenylacetic acid: Shares the iodophenyl group but lacks the ethoxymethylidene and oxobutanamide moieties.
2-Fluoro-3-iodophenylboronic acid: Contains a similar iodophenyl group but with a boronic acid functionality.
2-(4-Amino-3-iodophenyl)ethylamino]adenosine: Another iodophenyl-containing compound with different functional groups.
Uniqueness
2-(Ethoxymethylidene)-N-(3-iodophenyl)-3-oxobutanamide is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity
Properties
CAS No. |
61643-78-5 |
|---|---|
Molecular Formula |
C13H14INO3 |
Molecular Weight |
359.16 g/mol |
IUPAC Name |
2-(ethoxymethylidene)-N-(3-iodophenyl)-3-oxobutanamide |
InChI |
InChI=1S/C13H14INO3/c1-3-18-8-12(9(2)16)13(17)15-11-6-4-5-10(14)7-11/h4-8H,3H2,1-2H3,(H,15,17) |
InChI Key |
HVWVFSSINKERCA-UHFFFAOYSA-N |
Canonical SMILES |
CCOC=C(C(=O)C)C(=O)NC1=CC(=CC=C1)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















